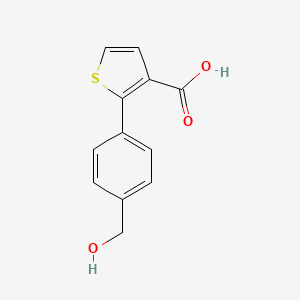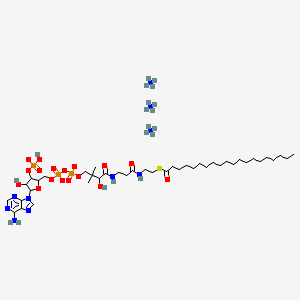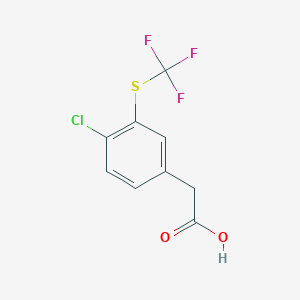
4-O-Galactopyranosylxylose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-Galactopyranosylxylose is a disaccharide composed of galactose and xylose It is a naturally occurring compound found in various plant sources
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Galactopyranosylxylose typically involves the glycosylation of xylose with galactose. One common method is the use of glycosyl donors and acceptors under specific reaction conditions. For example, the reaction can be carried out using galactose derivatives as glycosyl donors and xylose as the acceptor in the presence of a catalyst such as silver triflate. The reaction is usually conducted in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic synthesis. Enzymes such as glycosyltransferases can catalyze the transfer of galactose from a donor molecule to xylose, forming the desired disaccharide. This method is advantageous due to its specificity and mild reaction conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-O-Galactopyranosylxylose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols, where the aldehyde or ketone groups are converted to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alditols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-O-Galactopyranosylxylose has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential as a prebiotic, promoting the growth of beneficial gut bacteria.
Industry: Used in the production of functional foods and nutraceuticals
Mechanism of Action
The mechanism of action of 4-O-Galactopyranosylxylose involves its interaction with specific molecular targets and pathways. In the gut, it is fermented by the microbiota, producing short-chain fatty acids and other metabolites that promote the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria. This fermentation process lowers the pH of the colon, enhancing gut health and function .
Comparison with Similar Compounds
Similar Compounds
Lactulose (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): A synthetic disaccharide composed of galactose and fructose.
Lactose (4-O-β-D-Galactopyranosyl-β-D-glucopyranose): A naturally occurring disaccharide found in milk, composed of galactose and glucose.
Uniqueness
4-O-Galactopyranosylxylose is unique due to its specific glycosidic linkage and its ability to selectively promote the growth of beneficial gut bacteria. Unlike lactose, which is commonly found in dairy products, this compound is derived from plant sources, making it suitable for individuals with lactose intolerance .
Properties
Molecular Formula |
C11H20O10 |
|---|---|
Molecular Weight |
312.27 g/mol |
IUPAC Name |
2,3,5-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal |
InChI |
InChI=1S/C11H20O10/c12-1-4(15)7(16)5(2-13)20-11-10(19)9(18)8(17)6(3-14)21-11/h1,4-11,13-19H,2-3H2 |
InChI Key |
BYZQBCIYLALLPA-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


palladium(II)](/img/structure/B12063454.png)




![2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12063479.png)





![[3-(4-Acetyloxyphenyl)-5-hydroxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate](/img/structure/B12063516.png)


